PRMT4-IN-1

Catalog No.
S540203
CAS No.
912970-79-7
M.F
C23H28FN3O
M. Wt
381.5
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PRMT4-IN-1

CAS Number

912970-79-7

Product Name

PRMT4-IN-1

IUPAC Name

2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine

Molecular Formula

C23H28FN3O

Molecular Weight

381.5

InChI

InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3

InChI Key

SPSRJAZORUFUOI-UHFFFAOYSA-N

SMILES

CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1

solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1

The exact mass of the compound PRMT4-IN-1 is 381.2216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PRMT4-IN-1, also known as coactivator-associated arginine methyltransferase 1 inhibitor, targets the enzyme protein arginine methyltransferase 4. This enzyme plays a crucial role in the methylation of arginine residues on proteins, which is essential for various biological processes including gene expression regulation, RNA splicing, and cell signaling. The compound is particularly significant in cancer research and therapeutic development due to its involvement in regulating apoptosis and cell proliferation in various cell types, especially in lymphocytes and epithelial cells .

PRMT4 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to arginine residues on target proteins. This reaction can lead to different methylation states, such as monomethylation or asymmetrical dimethylation. The activity of PRMT4 can influence various downstream signaling pathways by modifying the interactions between proteins and their substrates. For example, PRMT4-mediated methylation of histones can alter chromatin structure and gene expression profiles, impacting cellular responses to stress and differentiation cues .

PRMT4-IN-1 has been shown to inhibit PRMT4 activity effectively, leading to reduced arginine methylation levels. This inhibition has significant biological implications, particularly in the context of apoptosis. Elevated levels of PRMT4 are associated with increased lymphocyte death during sepsis and other inflammatory conditions. By inhibiting PRMT4, PRMT4-IN-1 can enhance cell survival and reduce apoptosis in lymphocytes and epithelial cells exposed to stressors such as lipopolysaccharides . Additionally, studies indicate that PRMT4 plays a role in regulating the cell cycle and differentiation processes, making it a potential target for cancer therapies .

The synthesis of PRMT4-IN-1 typically involves several organic chemistry techniques including:

  • Reactions involving amines and carboxylic acids: These reactions often form key intermediates that are subsequently modified.
  • Coupling reactions: These are used to link different molecular fragments together to construct the final compound.
  • Purification techniques: After synthesis, compounds are purified using chromatography methods to ensure high purity for biological testing.

Specific synthetic routes may vary based on the desired properties of the final compound, including its solubility and ability to penetrate cellular membranes .

PRMT4-IN-1 is primarily investigated for its potential applications in:

  • Cancer therapy: By inhibiting PRMT4, this compound may help restore normal apoptotic pathways in cancer cells.
  • Autoimmune diseases: Modulating the activity of PRMT4 could influence immune responses, offering therapeutic avenues for conditions characterized by excessive lymphocyte apoptosis.
  • Inflammatory conditions: Targeting PRMT4 may mitigate tissue damage during inflammatory responses by preserving epithelial cell integrity .

Research on PRMT4-IN-1 has focused on its interactions with various biological targets:

  • Protein-protein interactions: Inhibition of PRMT4 alters the dynamics of protein complexes involved in transcriptional regulation.
  • Cell signaling pathways: Studies have shown that inhibiting PRMT4 can affect downstream signaling pathways related to cell survival and proliferation.
  • Gene expression modulation: The compound's effects on methylation patterns have been linked to changes in gene expression profiles relevant to cancer progression and immune function .

Several compounds exhibit similar mechanisms of action or target protein arginine methyltransferases. Here is a comparison highlighting the uniqueness of PRMT4-IN-1:

Compound NameTarget EnzymeMechanism of ActionUnique Features
TP-064Protein arginine methyltransferase 4Selective inhibitor; promotes lymphocyte survivalSpecifically designed for PRMT4 inhibition
BMS pyrazole inhibitor 7fProtein arginine methyltransferase 1Selective across multiple PRMTsBroad-spectrum activity
GSK3326595Protein arginine methyltransferase 5Inhibits asymmetric dimethylationFocused on a different PRMT family member
MS023Protein arginine methyltransferases 1 & 3Dual inhibitor; affects multiple pathwaysNon-selective; broader target range

PRMT4-IN-1 is unique due to its specific targeting of protein arginine methyltransferase 4 while having minimal effects on other members of the PRMT family. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in treating conditions associated with aberrant PRMT4 activity .

PRMT4-IN-1 represents a selective small molecule inhibitor of protein arginine methyltransferase 4, characterized by its distinctive indole-based chemical architecture [1]. The compound possesses the molecular formula C23H28FN3O and exhibits a molecular weight of 381.49 daltons [8]. The chemical structure is formally designated as 2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine, reflecting its complex heterocyclic framework [10].

The structural backbone of PRMT4-IN-1 consists of three primary components: a fluorinated indole core, a piperidine ring system, and a terminal methylaminoethyl chain [8]. The indole moiety contains a fluorine substituent at the 3-position and bears a 2-methoxyphenyl group at the 2-position, contributing significantly to the compound's binding affinity and selectivity profile [1]. The piperidine ring serves as a crucial linker, connecting the indole system to the ethylamine terminus through a 4-position substitution pattern [10].

Table 1: Key Physicochemical Properties of PRMT4-IN-1

PropertyValueReference
Molecular FormulaC23H28FN3O [8]
Molecular Weight381.49 Da [8]
CAS Registry Number912970-79-7 [8]
Storage Temperature-20°C [1]
Shipping Temperature2-8°C [1]

The compound demonstrates remarkable potency against protein arginine methyltransferase 4, exhibiting an IC50 value of 3.2 nanomolar in biochemical assays [1] [8]. This exceptional potency positions PRMT4-IN-1 among the most effective inhibitors in its class, demonstrating superior binding characteristics compared to earlier generation compounds [1]. The selectivity profile indicates preferential inhibition of protein arginine methyltransferase 4 over other methyltransferase enzymes, attributed to specific structural interactions within the target binding pocket [8].

The physicochemical stability of PRMT4-IN-1 requires controlled storage conditions, with long-term stability maintained at -20°C for powder formulations [8]. The compound exhibits temperature-sensitive characteristics during transportation, necessitating maintenance between 2-8°C to preserve structural integrity [1]. These storage requirements reflect the inherent chemical stability profile of the indole-based scaffold and the sensitivity of the fluorinated aromatic system to thermal degradation [8].

Synthetic Pathways and Structure-Activity Relationship Studies

The synthetic approach to PRMT4-IN-1 employs established methodologies for constructing indole-based heterocycles, with particular emphasis on regioselective fluorination and controlled ring coupling reactions [18]. Structure-activity relationship investigations have revealed critical insights into the molecular determinants of protein arginine methyltransferase 4 inhibition, particularly regarding the ethylenediamine pharmacophore and aromatic substitution patterns [18].

The synthetic pathway typically initiates with the construction of the fluorinated indole core through Fischer indole synthesis or related cyclization methodologies [18]. The introduction of the 2-methoxyphenyl substituent occurs through electrophilic aromatic substitution reactions, while the fluorine atom incorporation requires specialized fluorinating reagents to achieve regioselective substitution at the desired position [19]. The piperidine ring attachment proceeds via nucleophilic substitution reactions, followed by reductive amination to install the terminal methylaminoethyl group [18].

Table 2: Structure-Activity Relationship Data for PRMT4-IN-1 Analogs

Compound ModificationPRMT4 IC50 (nM)PRMT6 IC50 (nM)Selectivity Factor
Parent Compound (PRMT4-IN-1)3.2>1000>312
Removal of Fluorine45>1000>22
Methoxy to Hydrogen28>1000>36
N-Methyl to N-Ethyl15>1000>67

Structure-activity relationship studies demonstrate that the fluorine substituent on the indole ring contributes significantly to binding affinity, with its removal resulting in approximately 14-fold reduction in potency [18] [19]. The methoxy group on the phenyl ring provides additional binding interactions, as evidenced by the 9-fold potency decrease upon its replacement with hydrogen [18]. The terminal methylamine group exhibits optimal size requirements, with larger substituents such as ethyl groups maintaining reasonable activity while bulkier modifications dramatically reduce potency [18].

The piperidine ring orientation and substitution pattern critically influence binding geometry within the protein arginine methyltransferase 4 active site [18]. Investigations into alternative ring sizes, including pyrrolidine and azepane analogs, reveal that the six-membered piperidine provides optimal spatial positioning for key pharmacophoric interactions [19]. The ethylenediamine portion functions as an arginine mimetic, forming essential hydrogen bonding interactions with specific amino acid residues in the enzyme binding pocket [18].

Comparative analysis with related protein arginine methyltransferase inhibitors indicates that PRMT4-IN-1 achieves selectivity through unique binding mode characteristics that distinguish it from pan-methyltransferase inhibitors [5] [18]. The compound's selectivity profile demonstrates minimal cross-reactivity with other protein arginine methyltransferases, including protein arginine methyltransferase 1, 3, 5, 6, and 8, establishing its utility as a selective chemical probe [18].

Analytical Methods for Compound Purity Assessment

The analytical characterization of PRMT4-IN-1 employs multiple complementary techniques to ensure compound identity, purity, and structural integrity [14]. High-performance liquid chromatography represents the primary method for purity determination, utilizing reverse-phase columns with gradient elution systems optimized for indole-containing compounds [14] [15].

Standard high-performance liquid chromatography protocols employ C18 stationary phases with mobile phase compositions consisting of acetonitrile and aqueous buffer systems [14]. The gradient conditions typically initiate with 20% acetonitrile, progressing to 95% acetonitrile over 15-20 minutes, with detection accomplished through ultraviolet absorption at 254 nanometers [14]. Purity specifications for PRMT4-IN-1 require ≥98% purity by high-performance liquid chromatography analysis, ensuring minimal contamination from synthetic intermediates or degradation products [8] [10].

Table 3: Analytical Methods for PRMT4-IN-1 Characterization

Analytical TechniqueApplicationSpecification
HPLC-UVPurity Assessment≥98% purity
LC-MSMolecular Weight Confirmation381.49 ± 0.1 Da
NMR SpectroscopyStructure ConfirmationComplete assignment
Mass SpectrometryIdentity VerificationAccurate mass determination

Mass spectrometric analysis provides definitive molecular weight confirmation and structural verification through fragmentation pattern analysis [15]. Liquid chromatography-mass spectrometry coupling enables simultaneous separation and mass determination, with electrospray ionization yielding protonated molecular ions at mass-to-charge ratio 382.2 corresponding to [M+H]+ [15]. High-resolution mass spectrometry confirms the molecular formula through accurate mass measurements within 5 parts per million tolerance [15].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation, providing detailed information about the compound's connectivity and stereochemistry [14]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the indole aromatic protons, piperidine ring protons, and the methylaminoethyl chain [18]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the fluorinated aromatic carbon and methoxy carbon atoms [18].

The analytical validation encompasses precision, accuracy, and stability-indicating capabilities to ensure reliable purity assessment [6]. Method validation protocols demonstrate linearity across the concentration range of 0.1-2.0 milligrams per milliliter, with correlation coefficients exceeding 0.999 [6]. Precision studies indicate relative standard deviations below 2.0% for replicate analyses, while accuracy determinations show recovery values between 98-102% [6].

PRMT4-IN-1 represents a highly potent and selective inhibitor of protein arginine methyltransferase 4, demonstrating exceptional inhibitory activity with an IC50 value of 3.2 nanomolar [1]. The compound exhibits a molecular weight of 648.67 daltons with the molecular formula C₃₀H₃₆N₁₀O₇, distinguishing it from earlier reported structures that showed different molecular compositions [2] [1]. The inhibitor operates through a competitive mechanism with S-adenosylmethionine, positioning itself within the cofactor binding site of PRMT4 [3].

The binding kinetics of PRMT4-IN-1 follow an ordered sequential mechanism characteristic of protein arginine methyltransferases, wherein S-adenosylmethionine binding precedes substrate interaction [4]. This mechanism parallels the binding behavior observed with TP-064, another potent PRMT4 inhibitor that demonstrates high-affinity binding with a dissociation constant of 7.1 ± 1.8 nanomolar and association kinetics characterized by kon = 1.1 ± 0.1 × 10⁵ M⁻¹s⁻¹ and koff = 0.7 ± 0.1 × 10⁻³ s⁻¹ [4]. The structural basis for this high-affinity interaction involves the compound's occupation of the S-adenosylmethionine binding pocket within the Rossmann fold domain of PRMT4's catalytic core [3].

The binding site analysis reveals that PRMT4-IN-1 interacts with multiple structural elements within the enzyme's active site. The compound's adenosine moiety engages with conserved motifs I through IV that are characteristic of protein arginine methyltransferases, while the guanidine-containing portion positions itself within regions that normally accommodate the cofactor's methionine moiety [3] [5]. The enzyme's β-barrel structure and double-E loop region contribute to the specificity of binding, with particular interactions involving residues that are critical for catalytic activity [6].

Surface plasmon resonance studies demonstrate that PRMT4-IN-1 binding requires the presence of S-adenosylmethionine or S-adenosyl-L-homocysteine, indicating a cofactor-dependent binding mechanism [4]. This dependency suggests that the inhibitor stabilizes a particular conformational state of the enzyme that is only accessible when the cofactor binding site is occupied, a characteristic shared with other substrate-competitive inhibitors of protein arginine methyltransferases [7].

Substrate Competition with S-Adenosylmethionine

The competitive relationship between PRMT4-IN-1 and S-adenosylmethionine represents a fundamental aspect of the compound's inhibitory mechanism. Kinetic analysis demonstrates that increasing concentrations of S-adenosylmethionine directly compete with PRMT4-IN-1 for binding to the enzyme's active site, confirming the competitive nature of inhibition [3]. This competition occurs within the cofactor binding pocket, where the inhibitor occupies the same spatial region normally reserved for the natural methyl donor.

The structural basis for this competition involves specific molecular interactions between PRMT4-IN-1 and key residues within the S-adenosylmethionine binding site. The adenosine recognition region of the compound forms critical contacts with conserved amino acid residues that typically interact with the adenosine moiety of S-adenosylmethionine [5]. These interactions include hydrogen bonding patterns and hydrophobic contacts that stabilize the inhibitor within the cofactor binding pocket.

Mechanistic studies reveal that PRMT4-IN-1 binding follows an ordered mechanism where S-adenosylmethionine or its product S-adenosyl-L-homocysteine must first occupy the cofactor site before the inhibitor can achieve high-affinity binding [4]. This sequential binding pattern indicates that the presence of the cofactor induces conformational changes in the enzyme that create the optimal binding environment for the inhibitor. The phenomenon reflects the dynamic nature of protein arginine methyltransferase active sites, where cofactor binding regulates access to secondary binding pockets [7].

Competition experiments demonstrate that PRMT4-IN-1 effectively displaces S-adenosylmethionine from the enzyme's active site, with the competitive equilibrium favoring inhibitor binding due to its nanomolar affinity [1]. The high affinity of PRMT4-IN-1 relative to the natural cofactor ensures effective inhibition even in the presence of physiological concentrations of S-adenosylmethionine. This competitive advantage is essential for cellular activity, where intracellular S-adenosylmethionine concentrations can reach micromolar levels [7].

The specificity of S-adenosylmethionine competition is enhanced by the inhibitor's ability to engage with binding pockets that extend beyond the basic cofactor recognition site. PRMT4-IN-1 incorporates structural elements that interact with regions of the active site normally occupied by the substrate arginine, creating a bisubstrate-like binding mode that increases both affinity and selectivity [8]. This extended binding pattern contributes to the compound's exceptional potency against PRMT4 while maintaining selectivity over other protein arginine methyltransferases.

Selectivity Across PRMT Family Members (PRMT1-9)

PRMT4-IN-1 demonstrates remarkable selectivity across the protein arginine methyltransferase family, with inhibitory activity varying by several orders of magnitude between different family members. The compound exhibits highest potency against PRMT4 with an IC50 of 3.2 nanomolar, while showing significantly reduced activity against other family members [1]. Against PRMT1, the inhibitor demonstrates an IC50 of 835 nanomolar, representing a 261-fold selectivity for PRMT4. This selectivity pattern extends across type I protein arginine methyltransferases, with PRMT3 showing an IC50 of 4,050 nanomolar (1,266-fold selectivity) and PRMT8 exhibiting an IC50 of 1,950 nanomolar (609-fold selectivity) [1].

The selectivity profile encompasses both type I and type II protein arginine methyltransferases. Against PRMT5, a representative type II enzyme, PRMT4-IN-1 shows an IC50 of 1,460 nanomolar, indicating 456-fold selectivity for PRMT4 [1]. PRMT6, another type I enzyme, demonstrates an IC50 of 1,750 nanomolar (547-fold selectivity), while PRMT7 shows an IC50 of 1,680 nanomolar (525-fold selectivity) [1]. These selectivity ratios establish PRMT4-IN-1 as one of the most selective PRMT4 inhibitors reported in the literature.

PRMT Family MemberIC50 (nM)Fold SelectivityType
PRMT1835261Type I
PRMT34,0501,266Type I
PRMT43.21Type I
PRMT51,460456Type II
PRMT61,750547Type I
PRMT71,680525Type III
PRMT81,950609Type I

The structural basis for this selectivity lies in subtle differences between the cofactor and substrate binding sites of different protein arginine methyltransferases. PRMT4 possesses unique structural features within its active site that provide optimal complementarity for PRMT4-IN-1 binding [5]. These include specific amino acid residues within the adenosine recognition region and particular conformational properties of the substrate binding pocket that distinguish PRMT4 from other family members [6].

Comparative structural analysis reveals that the selectivity of PRMT4-IN-1 stems from its bisubstrate-like design, which incorporates both cofactor-competitive and substrate-competitive elements [8]. The compound's adenosine moiety occupies the S-adenosylmethionine binding site, while its extended structure engages with regions of the substrate binding pocket that are unique to PRMT4 [3]. This dual binding mode explains the exceptional selectivity, as other protein arginine methyltransferases lack the precise combination of structural features required for high-affinity binding.

Cross-reactivity studies demonstrate that PRMT4-IN-1 shows minimal inhibition of protein lysine methyltransferases, DNA methyltransferases, and other epigenetic modifiers, confirming its specificity for the protein arginine methyltransferase family [9]. The compound does not significantly inhibit SET-domain containing enzymes or other S-adenosylmethionine-dependent methyltransferases at concentrations up to 50 micromolar [9]. This broad selectivity profile makes PRMT4-IN-1 a valuable chemical probe for investigating PRMT4-specific biological functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

381.2216

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types